molecular formula C13H14ClF3N2O3S B4880640 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride

3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4880640
M. Wt: 370.78 g/mol
InChI Key: JAOJEKYPGIDQEY-UHFFFAOYSA-N
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Description

3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an aminoethylsulfanyl group, a trifluoromethoxyphenyl group, and a pyrrolidine-2,5-dione core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride typically involves multiple stepsCommon reagents used in these reactions include trifluoromethyl triflate and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, diols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form hydrogen bonds and electrostatic interactions with proteins, while the trifluoromethoxy group enhances its lipophilicity and membrane permeability. These interactions can modulate enzyme activities and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S.ClH/c14-13(15,16)21-9-3-1-8(2-4-9)18-11(19)7-10(12(18)20)22-6-5-17;/h1-4,10H,5-7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJEKYPGIDQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 3
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 4
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride

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